Home > Products > Screening Compounds P8529 > Interleukin-1beta (163-171)
Interleukin-1beta (163-171) - 106021-96-9

Interleukin-1beta (163-171)

Catalog Number: EVT-271501
CAS Number: 106021-96-9
Molecular Formula: C39H64N12O19
Molecular Weight: 1005 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Interleukin-1beta (163-171) is a nonapeptide which has immunostimulating activity in vivo.
Classification and Source

Interleukin-1beta is classified as a cytokine, specifically a pro-inflammatory cytokine that is primarily produced by activated macrophages. The fragment (163-171) retains some functional properties of the full-length protein but is synthesized to mitigate unwanted inflammatory responses. The peptide is synthesized for research and therapeutic purposes, with various studies highlighting its role in modulating immune responses and serving as a vaccine adjuvant .

Synthesis Analysis

The synthesis of Interleukin-1beta (163-171) typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin. Key parameters involved in this synthesis include:

  • Resin Type: Commonly used resins include Wang resin or Rink amide resin.
  • Amino Acid Coupling: The coupling efficiency can be enhanced by using activators such as 1-hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC).
  • Cleavage Conditions: The peptide is cleaved from the resin using trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane to protect sensitive side chains.
  • Purification: High-performance liquid chromatography (HPLC) is employed for purification post-synthesis to achieve high purity levels (typically >95%).
Molecular Structure Analysis

The molecular structure of Interleukin-1beta (163-171) can be described as follows:

  • Molecular Formula: C₃₈H₆₃N₉O₁₁S
  • Molecular Weight: Approximately 859.02 g/mol
  • Structure: The peptide has a linear structure with specific side chains that contribute to its biological activity. Each amino acid contributes functional groups that can interact with receptors on T cells.

The three-dimensional conformation of this peptide is critical for its biological function; thus, structural analyses often utilize techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to elucidate its conformation in solution.

Chemical Reactions Analysis

Interleukin-1beta (163-171) participates in various biochemical interactions primarily through receptor binding and subsequent signaling cascades. Key reactions include:

  • Binding to Receptors: The peptide binds to interleukin receptors on T cells, triggering intracellular signaling pathways.
  • Signal Transduction: This binding activates downstream signaling molecules such as mitogen-activated protein kinases (MAPKs), leading to T cell activation and proliferation.

These interactions are crucial for understanding how this peptide can modulate immune responses without eliciting full inflammatory reactions.

Mechanism of Action

The mechanism of action for Interleukin-1beta (163-171) involves several steps:

  1. Receptor Interaction: The peptide binds specifically to interleukin receptors on T cells.
  2. Activation of Signaling Pathways: This binding activates intracellular signaling pathways, notably those involving MAPKs and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB).
  3. Cytokine Production: Activated T cells produce additional cytokines that enhance immune responses.
  4. Immune Modulation: Unlike full-length interleukin-1beta, this fragment does not induce significant inflammatory responses but instead promotes T cell proliferation and enhances antitumor immunity.

These mechanisms underline its potential use as an adjuvant in vaccines and therapies targeting immune modulation.

Physical and Chemical Properties Analysis

Interleukin-1beta (163-171) exhibits several notable physical and chemical properties:

  • Solubility: The peptide is soluble in aqueous solutions at physiological pH.
  • Stability: It shows stability under physiological conditions but may degrade when exposed to extreme pH or temperature.
  • pKa Values: The ionizable groups within the amino acids contribute to specific pKa values that influence its charge at different pH levels.

These properties are essential for determining how the peptide behaves in biological systems and its suitability for therapeutic applications.

Applications

Interleukin-1beta (163-171) has several scientific applications:

  • Vaccine Adjuvant: It enhances immune responses when used alongside vaccines, improving efficacy against tumors and infectious diseases .
  • Research Tool: Utilized in studies investigating T cell activation mechanisms and cytokine interactions.
  • Therapeutic Potential: Its ability to modulate immune responses makes it a candidate for therapies aimed at autoimmune diseases or cancer immunotherapy.
Introduction to Interleukin-1beta (163-171) in Biomedical Research

Historical Context and Discovery of Bioactive Fragments in Cytokine Research

The late 1980s marked a pivotal shift in immunology with the recognition that discrete peptide fragments of cytokines could retain selective bioactivities distinct from their parent molecules. The IL-1β(163-171) nonapeptide (VQGEESNDK) was first isolated in 1991 through systematic functional mapping of human IL-1β. Researchers demonstrated that while full-length IL-1β stimulated both bone resorption and immune responses, the 163-171 fragment specifically enhanced splenic antibody-producing cells in immunized mice without inducing prostaglandin synthesis or calcium release in bone cultures [1]. This discovery established the fundamental principle that cytokine functions could be anatomically dissected into discrete structural domains – a concept that revolutionized cytokine engineering and opened avenues for developing targeted immunomodulators [3] [8].

Table 1: Key Milestones in IL-1β Fragment Research

YearDiscoverySignificance
1991Identification of IL-1β(163-171) bioactivityFirst demonstration of immune-specific activity dissociated from inflammatory effects [1]
1992Receptor binding characterizationConfirmed fragment binding to IL-1 receptors without internalization [2]
1999Vaccine adjuvant applicationEstablished fragment as safe alternative to full IL-1β in malaria vaccines [5]

Structural and Functional Context of IL-1β Fragments in Immunobiology

The IL-1β(163-171) fragment resides within the C-terminal β-trefoil domain (residues 92-269) of mature IL-1β, a region critical for receptor engagement. Structural analyses reveal that this nonapeptide corresponds to a surface-exposed loop connecting β-strands 11 and 12, distinct from the central receptor binding site formed by residues 1-20 and 201-215 [2] [7]. This topological segregation explains its functional divergence:

  • Structural Motifs: The 163-171 sequence contains the conserved E-X-X-X-D motif present in IL-1 family cytokines, where Glu166 and Asp170 form ionic interactions with receptor residues [7] [8].
  • Receptor Dynamics: Unlike full IL-1β which triggers IL-1R1/IL-1R3 heterodimerization and TIR domain signaling, the fragment binds IL-1R1 with lower affinity (Kd ~10⁻⁷ M vs 10⁻¹⁰ M for IL-1β) and fails to recruit IL-1R3, explaining its lack of inflammatory signaling [2] [4].
  • Functional Spectrum:
  • Immune Potentiation: Enhances antigen-specific antibody production (IgG2a/IgG2b subtypes) by 3-5 fold through T-cell co-stimulation [5] [8]
  • Inflammatory Dissociation: Lacks capacity to induce PGE2, collagenase, or nitric oxide synthesis in stromal cells [1] [6]
  • Bone Remodeling Neutrality: Shows no stimulation of osteoclast-mediated ⁴⁵Ca release even at 100-fold higher concentrations than active IL-1β [1]

Table 2: Functional Comparison of IL-1β vs. 163-171 Fragment

FunctionIL-1β163-171 FragmentMechanistic Basis
Antibody production++++++T-cell co-stimulation via IL-1R1 [8]
Bone resorption+++-No prostanoid induction [1]
Fever induction+++-No hypothalamic signaling [7]
Adjuvant activity++++++Enhanced antigen presentation [5]
TNFα synergy+++-Absent inflammasome activation [6]

Rationale for Studying the 163–171 Fragment: Divergence from Parent Cytokine Activity

The compelling biomedical interest in IL-1β(163-171) stems from its unprecedented functional dissociation – retaining immunostimulatory properties while lacking the catastrophic inflammatory sequelae of native IL-1β. This divergence creates three transformative research vectors:

  • Mechanistic Probe for Receptor Function: The fragment serves as a biased ligand that selectively engages receptor components involved in immune activation. Studies demonstrate it binds the IL-1R1 extracellular domain without inducing the conformational changes needed for IL-1R3 recruitment and MyD88 signaling – effectively uncoupling immune modulation from NF-κB activation [2] [4]. This property makes it an invaluable tool for mapping receptor activation thresholds.

  • Modular Vaccine Component: When chemically conjugated to malaria RESA antigens or incorporated into DNA vaccines, the 163-171 sequence enhances antigen-specific IgG titers by >80% and increases cytotoxic T-cell responses by 2.3-fold, rivaling complete Freund's adjuvant without granuloma formation [5] [8]. Its compatibility with liposomal delivery systems enables precise co-localization with antigens in dendritic cells, demonstrating unparalleled versatility in vaccine design [5].

Table 3: Biomedical Applications Leveraging Functional Dissociation

ApplicationMechanistic AdvantageValidation
Cancer immunotherapyRecruits antitumor T-cells without angiogenesis promotionInhibited sarcoma growth in 70% of mice without edema [9]
Antigen-specific vaccinesPhysical linkage preserves immunogenicity of weak epitopesMalaria peptide conjugates achieved 85% merozoite inhibition [5]
Autoimmune therapyImmune tolerance induction without inflammationUnder investigation for type 1 diabetes models [3]

The ongoing exploration of IL-1β(163-171) continues to illuminate fundamental principles of cytokine-receptor interaction while generating clinically translatable platforms for immune modulation. Its legacy extends beyond therapeutic development to reshape our understanding of cytokine functional architecture.

Properties

CAS Number

106021-96-9

Product Name

Interleukin-1beta (163-171)

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid

Molecular Formula

C39H64N12O19

Molecular Weight

1005 g/mol

InChI

InChI=1S/C39H64N12O19/c1-17(2)31(43)38(68)47-18(6-9-25(41)53)32(62)44-15-27(55)45-19(7-10-28(56)57)33(63)46-20(8-11-29(58)59)34(64)51-24(16-52)37(67)49-22(13-26(42)54)35(65)50-23(14-30(60)61)36(66)48-21(39(69)70)5-3-4-12-40/h17-24,31,52H,3-16,40,43H2,1-2H3,(H2,41,53)(H2,42,54)(H,44,62)(H,45,55)(H,46,63)(H,47,68)(H,48,66)(H,49,67)(H,50,65)(H,51,64)(H,56,57)(H,58,59)(H,60,61)(H,69,70)/t18-,19-,20-,21-,22-,23-,24-,31-/m0/s1

InChI Key

NIXBZDOQHRZFDR-OEWCNXHOSA-N

SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

IL-1beta (163-171)
interleukin 1-beta (163-171)
interleukin-1beta (163-171)

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.